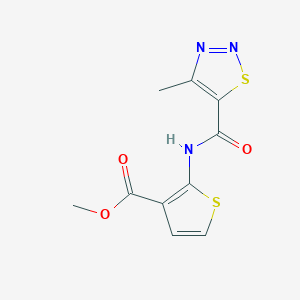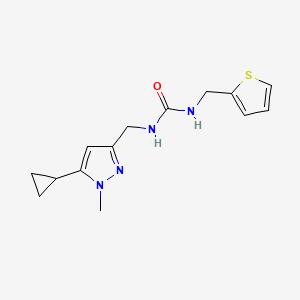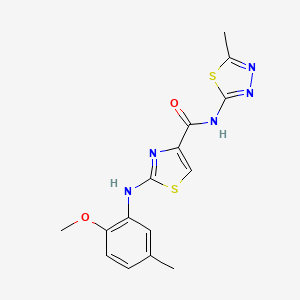
3-benzyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-benzyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide" belongs to the class of 4-oxoquinolines, which are organic substances recognized for their significance in medicinal chemistry. These compounds are known for their biological and synthetic versatility, with N-1-alkylated-4-oxoquinoline derivatives demonstrating various pharmacological activities, including antibacterial and antiviral properties. The presence of a carboxamide unit attached to carbon C-3 of the 4-oxoquinoline core is particularly associated with diverse biological activities .
Synthesis Analysis
The synthesis of 4-oxoquinoline derivatives, such as the compound , can be achieved through a simple and efficient procedure. In the case of 4-phenylquinazoline-2-carboxamides, a series of these compounds were synthesized and designed as aza-isosters of PK11195, a well-known ligand of the translocator protein (TSPO). The synthesis process of these derivatives is noteworthy for its simplicity and efficiency, which suggests that the synthesis of the compound may follow a similar straightforward approach .
Molecular Structure Analysis
The molecular structure of 4-oxoquinoline derivatives is crucial for their interaction with biological targets. For instance, the 4-phenylquinazoline-2-carboxamides exhibit structure-affinity relationships that are consistent with a pharmacophore/topological model of ligand-TSPO interaction. This implies that the molecular structure of the compound , with its specific substituents and functional groups, is likely designed to fit a particular biological target, potentially the TSPO, with high affinity .
Chemical Reactions Analysis
The chemical reactivity of 4-oxoquinoline derivatives can be exemplified by the regioselective N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. This reaction occurs at the nitrogen of the oxoquinoline group and has been investigated using DFT methods to understand its acid/base behavior and possible reaction paths. Such analysis of chemical reactions is essential to comprehend the reactivity and potential modifications of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3-benzyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide" are not detailed in the provided papers, the properties of 4-oxoquinoline derivatives, in general, can be inferred. These compounds typically exhibit high binding affinity to their targets, as demonstrated by the nanomolar/subnanomolar K(i) values of the 4-phenylquinazoline-2-carboxamides for the TSPO. Additionally, selectivity towards the central benzodiazepine receptor (BzR) is also a notable property, which may be relevant for the compound .
科学的研究の応用
Central Nervous System (CNS) Acting Drugs
Research has identified functional chemical groups that could serve as lead molecules for synthesizing compounds with CNS activity. Heterocycles featuring heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O) form a significant class of organic compounds with potential CNS effects, ranging from antidepressant and euphoric to convulsive actions. This research underlines the importance of chemical groups in developing novel CNS drugs, potentially relevant to the compound of interest due to its heterocyclic and nitrogen-containing structure (Saganuwan, 2017).
OLED Materials
Organic light-emitting diodes (OLEDs) research has explored various organic semiconductors, including BODIPY-based materials, for their potential in creating efficient, metal-free infrared emitters. The structural design and synthesis of such materials are crucial for developing new conjugated systems for OLED applications. This area of research is relevant to the compound due to its potential for modification and application in organic electronics, suggesting a role in the development of new materials for OLEDs (Squeo & Pasini, 2020).
Pharmacological Importance
Isoquinoline derivatives, like the compound , have shown significant pharmacological importance. They exhibit a range of biological activities, such as antifungal, anti-Parkinsonism, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer’s disease, antiviral, antibacterial, anti-diabetic, and anti-malarial potentials. This highlights the broad spectrum of pharmacological applications for compounds with similar structures or functionalities, indicating potential research avenues for therapeutic applications (Danao et al., 2021).
将来の方向性
特性
IUPAC Name |
3-benzyl-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24BrN3O3S/c1-17(2)29-25(33)20-10-13-22-23(14-20)30-27(31(26(22)34)15-18-6-4-3-5-7-18)35-16-24(32)19-8-11-21(28)12-9-19/h3-14,17H,15-16H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXITCOPVMHTQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Br)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2519459.png)
![2-Methyl-4-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2519460.png)
![2-(4-Fluorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2519461.png)


![(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2519469.png)


![5-Methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2519475.png)
![3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2519476.png)
![6-chloro-N-{2-[(2,5-difluorophenyl)methyl]-3-hydroxypropyl}pyridine-3-carboxamide](/img/structure/B2519478.png)